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molecular formula C7H7BrClNO B8546898 4-Chloro-3-methoxy-2-bromomethyl-pyridine

4-Chloro-3-methoxy-2-bromomethyl-pyridine

Cat. No. B8546898
M. Wt: 236.49 g/mol
InChI Key: FOFSXFZRAOBLHA-UHFFFAOYSA-N
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Patent
US06509349B1

Procedure details

4-Chloro-3-methoxy-2-methyl-pyridine (6.12 g) is dissolved in carbon tetrachloride (80 ml) then N-bromo-succinimide (7.12 g) and benzoyl peroxide (1 g) are added. The reaction mixture is refluxed under UV irradiation for 1.5 hour. The solid is filtered after cooling and the solvent evaporated. The desired product is purified by chromatography on silica gel.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Br:11])[C:3]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
6.12 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
7.12 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed under UV irradiation for 1.5 hour
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The desired product is purified by chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=C1)CBr)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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